2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine
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Overview
Description
2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound features a 3-methylphenyl group attached to the oxazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methylphenylamine with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine
- 2-(2-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine
- 2-Phenyl-5,6-dihydro-4H-1,3-oxazine
Uniqueness
2-(3-Methylphenyl)-5,6-dihydro-4H-1,3-oxazine is unique due to the position of the methyl group on the phenyl ring. This positional difference can affect the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers and other similar compounds.
Properties
CAS No. |
43221-70-1 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)11-12-6-3-7-13-11/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
JXBAULGPJDFRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NCCCO2 |
Origin of Product |
United States |
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